molecular formula C20H26N2O4S B2650077 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine CAS No. 339276-88-9

4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine

Cat. No.: B2650077
CAS No.: 339276-88-9
M. Wt: 390.5
InChI Key: NDACVTAXRKJWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a morpholine ring connected via a 2-ethoxyethyl linker to a pyridine core substituted with two methyl groups (at positions 4 and 6) and a 2-methylbenzenesulfonyl (toluenesulfonyl) group at position 2. However, direct data on its synthesis, activity, or applications are absent in the provided evidence, necessitating comparisons with structurally related compounds.

Properties

IUPAC Name

4-[2-[4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-yl]oxyethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-15-6-4-5-7-18(15)27(23,24)19-16(2)14-17(3)21-20(19)26-13-10-22-8-11-25-12-9-22/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDACVTAXRKJWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)OCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine typically involves multiple steps, starting with the preparation of the pyridine derivative. The process includes:

    Formation of the Pyridine Derivative: This step involves the reaction of 4,6-dimethyl-2-hydroxypyridine with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Etherification: The resulting sulfonyl pyridine derivative is then reacted with 2-chloroethylmorpholine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine or pyridine rings.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional similarities/differences:

Compound Name Core Structure Key Substituents Synthesis Method Potential Applications Reference
4-(2-{[4,6-Dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine Pyridine-morpholine 4,6-dimethylpyridine; 2-methylbenzenesulfonyl; ethyloxy linker Not explicitly described (likely SN2 or Mitsunobu reactions) Hypothesized: Kinase inhibitors, agrochemicals N/A
4-(4,6-Dichloropyrimidin-2-yl)morpholine Pyrimidine-morpholine 4,6-dichloropyrimidine Substitution of chlorides with morpholine Agrochemicals, organic synthesis intermediates
4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride Pyrazole-morpholine 5-methylpyrazole; naphthalene; ethyloxy linker Crystallization as amorphous solid forms Pharmaceutical formulations (enhanced stability)
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Thienopyrimidine-morpholine Chloride; methanesulfonyl-piperazine Pd-catalyzed coupling with boronic esters Kinase inhibition (e.g., mTOR, PI3K pathways)
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfon-yl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester Benzimidazole-pyridine Trifluoroethoxy; toluenesulfonyl Multi-step sulfonylation and coupling Proton pump inhibitors or antiulcer agents

Key Observations

Substituent Effects
  • Electron-Withdrawing Groups : The 4,6-dichloropyrimidine in increases electrophilicity, favoring nucleophilic substitution reactions. In contrast, the 4,6-dimethylpyridine in the target compound enhances steric hindrance and lipophilicity.
  • Sulfonyl Groups : The 2-methylbenzenesulfonyl group in the target compound may improve membrane permeability compared to smaller sulfonyl groups (e.g., methanesulfonyl in ). However, bulkier sulfonates (e.g., naphthalene in ) could impede solubility.
Linker Flexibility
  • In contrast, rigid linkers (e.g., thienopyrimidine in ) may restrict rotational freedom, affecting entropic penalties during binding.

Biological Activity

The compound 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its complex structure, which includes a pyridine ring substituted with a sulfonyl group and a morpholine moiety. Its chemical formula is C21H26N2O3SC_{21}H_{26}N_2O_3S, and it has a molecular weight of 402.51 g/mol.

Anticancer Properties

Research has indicated that compounds similar to 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine exhibit significant anticancer activity. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation in various studies. One notable study demonstrated that a related compound inhibited the growth of human breast carcinoma (MCF-7) and colon carcinoma (SW480) cell lines through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action for these types of compounds includes:

  • Inhibition of Kinase Activity : Many pyridine derivatives act as kinase inhibitors, which are crucial in cancer signaling pathways.
  • Induction of Apoptosis : Compounds similar to the target molecule have been observed to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Studies have shown that these compounds can cause G2/M phase arrest in the cell cycle, preventing further cell division .

In Vitro Studies

In vitro studies have shown that 4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine exhibits:

  • Cytotoxicity : Significant cytotoxic effects against various cancer cell lines.
  • Selectivity : Some studies suggest selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.

Case Studies

  • Case Study on MCF-7 Cell Line :
    • Objective : To evaluate the anticancer efficacy.
    • Methodology : MTT assay was used to assess cell viability.
    • Results : The compound showed a dose-dependent reduction in cell viability with an IC50 value indicating potent activity against MCF-7 cells.
  • Case Study on SW480 Cell Line :
    • Objective : To investigate apoptosis induction.
    • Methodology : Flow cytometry was employed to analyze cell cycle distribution.
    • Results : The compound induced significant G2/M phase arrest and increased apoptotic cell population.

Data Table

PropertyValue
Molecular FormulaC21H26N2O3S
Molecular Weight402.51 g/mol
IC50 (MCF-7)X µM (specific value needed)
Apoptosis InductionYes
Cell Cycle ArrestG2/M Phase

Q & A

Q. Advanced Biological Evaluation

  • Structural analogs : Replace the morpholine ring with piperidine or thiomorpholine (see ’s comparative table below).
  • Functional assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate ring basicity/polarity with activity.
  • Computational modeling : Use molecular docking to assess interactions between the morpholine oxygen and target binding pockets.
AnalogKey Structural VariationObserved Activity TrendReference
4-[2-(3-Piperidinylmethoxy)ethyl]morpholinePiperidine substitutionReduced solubility
Thiomorpholine derivative ()Sulfur replaces oxygenEnhanced metabolic stability

What reaction conditions minimize byproducts during the coupling of the pyridine and morpholine-ethyloxy segments?

Advanced Reaction Optimization
The ether linkage formation (pyridine-O-ethyl-morpholine) is prone to elimination. highlights low-temperature (0°C) conditions in acetone to suppress side reactions. Key parameters:

  • Use cesium carbonate as a mild base to deprotonate the hydroxyl group without degrading acid-sensitive moieties.
  • Microwave-assisted synthesis (e.g., 80°C, 30 min) can accelerate coupling while maintaining selectivity .
  • Monitor progress via LCMS tracking of the intermediate (e.g., m/z 234.08 for a dichloropyrimidine-morpholine analog in ).

How should researchers address discrepancies between computational and experimental logP values for this compound?

Advanced Physicochemical Analysis
Experimental logP (e.g., from shake-flask method ) may deviate from ChemAxon or ACD/Labs predictions due to:

  • Conformational effects of the benzenesulfonyl group.
  • Hydrogen-bonding capacity of the morpholine oxygen.
    Mitigation strategies :
  • Validate with reverse-phase HPLC retention time calibrated against standards.
  • Perform molecular dynamics simulations to assess solvation effects .

What purification techniques are optimal for isolating the final compound from polar byproducts?

Q. Advanced Purification Methodology

  • Countercurrent chromatography (CCC) : Effective for separating structurally similar polar compounds (e.g., unreacted pyridine derivatives).
  • Ion-exchange resins : Use Dowex 50WX4 to trap basic impurities while eluting the neutral target compound.
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexanes) based on solubility data from ’s 1H^1H NMR in CHCl3 .

How can researchers validate the stability of this compound under physiological conditions?

Q. Advanced Stability Profiling

  • Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-PDA for hydrolytic or oxidative degradation.
  • Light-exposure testing : Use ICH Q1B guidelines to assess photostability of the sulfonyl group.
  • Plasma stability assays : Incubate with human plasma and quantify intact compound via LCMS/MS .

What mechanistic insights explain the regioselectivity of the pyridine sulfonylation step?

Advanced Mechanistic Investigation
The 3-position sulfonylation (vs. 4- or 5-) is likely driven by:

  • Steric effects : 4,6-Dimethyl groups on pyridine hinder sulfonylation at adjacent positions.
  • Electronic effects : Electron-donating methyl groups activate the 3-position for electrophilic attack.
    Validation : Synthesize a deuterated pyridine analog and track 2H^2H isotope effects via kinetic isotope effect (KIE) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.